![molecular formula C14H27N3O3 B14783877 Tert-butyl 4-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate](/img/structure/B14783877.png)
Tert-butyl 4-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and an aminopropanoylamino substituent. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and tert-butyl chloroformate.
Formation of Intermediate: The piperidine is reacted with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate.
Amination: The intermediate is then subjected to amination using 2-aminopropanoic acid to introduce the aminopropanoylamino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems helps in maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the aminopropanoylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Utilized in the synthesis of various organic compounds.
Uniqueness
Tert-butyl 4-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its aminopropanoylamino group allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C14H27N3O3 |
|---|---|
Molekulargewicht |
285.38 g/mol |
IUPAC-Name |
tert-butyl 4-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O3/c1-10(15)12(18)16-9-11-5-7-17(8-6-11)13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,18) |
InChI-Schlüssel |
FJHQVKZYWFAPLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCC1CCN(CC1)C(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14783795.png)
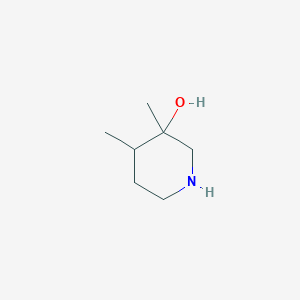
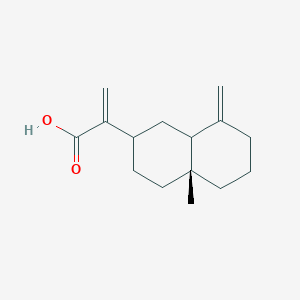
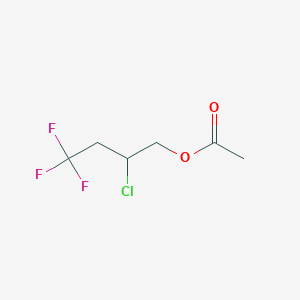
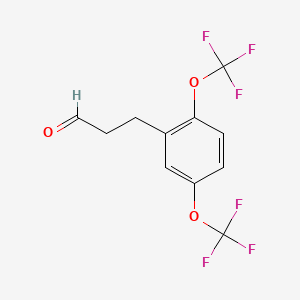
![N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14783847.png)

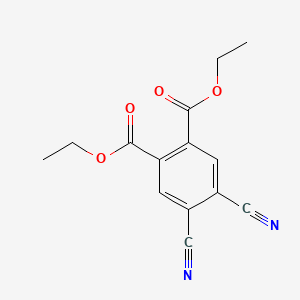
![Tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate](/img/structure/B14783872.png)
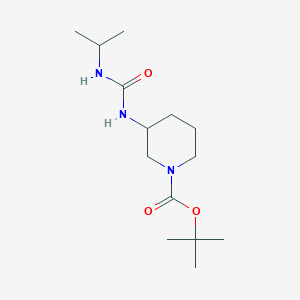
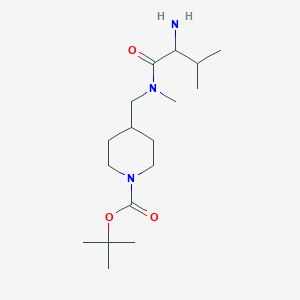
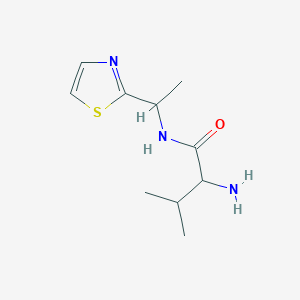
![Methyl 3-[2-[4-(trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoate](/img/structure/B14783894.png)
![cis-1-[1-[4-(Trifluoromethyl)cyclohexyl]ethyl]pyrazol-4-amine](/img/structure/B14783905.png)
